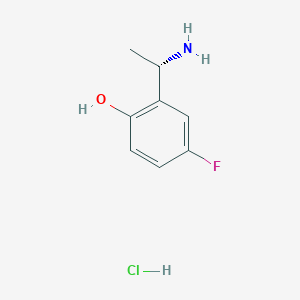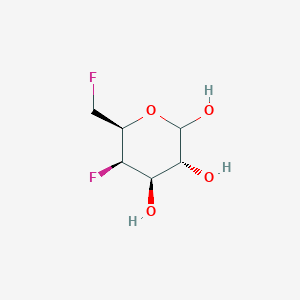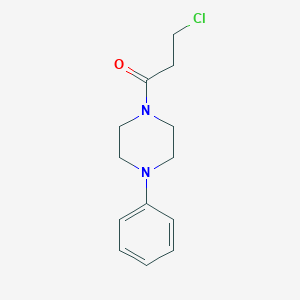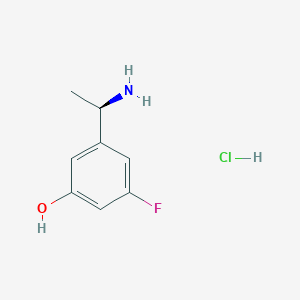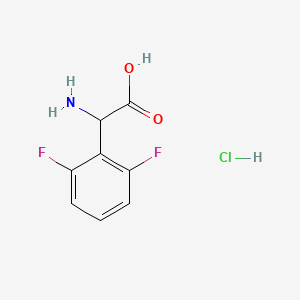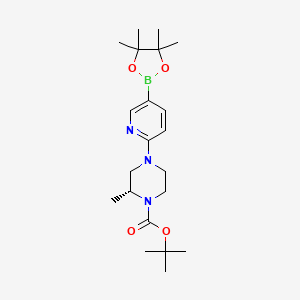![molecular formula C26H26NO2P B6592731 N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 239113-47-4](/img/structure/B6592731.png)
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a phosphoramidite ligand . It has a molecular weight of 415.47 . The IUPAC name for this compound is N,N-diisopropyldinaphtho [2,1-d:1,2-f] [1,3,2]dioxaphosphepin-4-amine .
Molecular Structure Analysis
The linear formula of this compound is C26H26NO2P . The InChI code is 1S/C26H26NO2P/c1-17(2)27(18(3)4)30-28-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)29-30/h5-18H,1-4H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . Unfortunately, other physical and chemical properties like boiling point and pKa are not available in the sources I found.科学的研究の応用
Synthesis and Structural Characterization
- Synthesis Techniques : Efficient synthesis methods have been developed for derivatives of this compound. Haranath et al. (2005) reported the synthesis of 4-α-aryl amino benzyl dinaphtho [2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides using a three-component one-pot reaction technique (Haranath et al., 2005).
- Chemical Stability and Conformation : Balogh et al. (2017) explored the chemical stability of phosphine-phosphoramidites, including a structural study of a similar compound, revealing unique features contributing to its excellent chemical stability (Balogh et al., 2017).
Antimicrobial Activity
- Antimicrobial Properties : The antimicrobial activity of synthesized derivatives of this compound has been studied. Haranath et al. (2005) found that certain derivatives exhibited significant antimicrobial activity (Haranath et al., 2005).
Catalytic Applications
- Use in Asymmetric Hydrogenation : Eberhardt et al. (2007) demonstrated the use of this compound in the hydrogenation of α-dehydroamino acid esters, achieving high enantioselectivities (Eberhardt et al., 2007).
- Application in Asymmetric Catalytic Reactions : The compound has been used successfully in asymmetric catalytic reactions, as reported by Balogh et al. (2017) (Balogh et al., 2017).
Potential Antitumor Applications
- Antitumor Drug Potential : Brandt and Jedliński (1985) explored the potential of certain isomers of this compound as antitumor drugs, finding a correlation between their electronic structures and antitumor activities (Brandt & Jedliński, 1985).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
It is known to be a phosphine-phosphoramidite ligand , which suggests that it may interact with metal ions in biological systems.
Mode of Action
As a phosphine-phosphoramidite ligand, this compound likely forms complexes with metal ions. These complexes can then participate in various chemical reactions. For example, it has been used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .
Biochemical Pathways
Given its role in the preparation of aminoesters , it may influence pathways related to amino acid and protein synthesis.
特性
IUPAC Name |
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO2P/c1-17(2)27(18(3)4)30-28-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)29-30/h5-18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAPBCPUPILJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
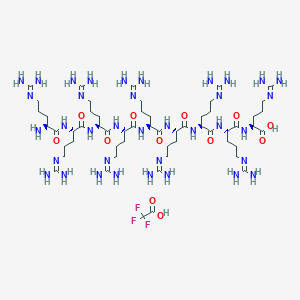
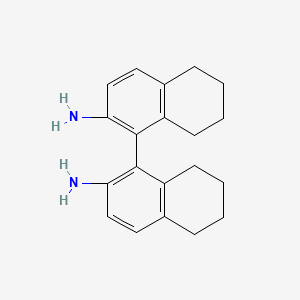


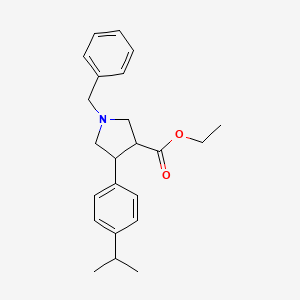
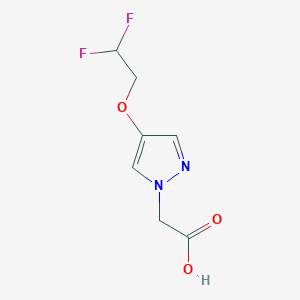
![Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride](/img/structure/B6592698.png)
